molecular formula C24H29NO5 B12218691 2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one

2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one

Cat. No.: B12218691
M. Wt: 411.5 g/mol
InChI Key: NINOBWRDCIZEAM-HMAPJEAMSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[b]furan core, which is known for its diverse biological activities. The presence of methoxy and hydroxy groups, along with a dipropylamino side chain, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable furan derivative under acidic conditions to form the benzo[b]furan core. Subsequent functionalization steps introduce the dipropylamino and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylene group can be reduced to form a saturated derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methylene group may produce a saturated benzo[b]furan derivative.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl moiety but lacks the benzo[b]furan core.

    Benzo[b]furan derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H29NO5/c1-5-11-25(12-6-2)15-18-19(26)9-8-17-23(27)22(30-24(17)18)14-16-7-10-20(28-3)21(13-16)29-4/h7-10,13-14,26H,5-6,11-12,15H2,1-4H3/b22-14-

InChI Key

NINOBWRDCIZEAM-HMAPJEAMSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O

Origin of Product

United States

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